molecular formula C12H14ClN5OS3 B11400304 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11400304
M. Wt: 375.9 g/mol
InChI Key: RUJRQZQJTUSCPA-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The presence of the thiadiazole ring, along with other functional groups, contributes to the compound’s unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple stepsThe final step involves the formation of the pyrimidine-4-carboxamide moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of both ethylsulfanyl and propylsulfanyl groups, along with the pyrimidine-4-carboxamide moiety, differentiates it from other thiadiazole derivatives.

Properties

Molecular Formula

C12H14ClN5OS3

Molecular Weight

375.9 g/mol

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H14ClN5OS3/c1-3-5-21-10-14-6-7(13)8(15-10)9(19)16-11-17-18-12(22-11)20-4-2/h6H,3-5H2,1-2H3,(H,16,17,19)

InChI Key

RUJRQZQJTUSCPA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC)Cl

Origin of Product

United States

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